![molecular formula C6H15O6P B6359320 (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid CAS No. 1360716-35-3](/img/structure/B6359320.png)
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid, also known as 2-HEPA, is an organic phosphonic acid used in various scientific research applications. It is a derivative of ethylphosphonic acid and is synthesized through a series of chemical reactions. 2-HEPA has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its potential use in various scientific research applications. It can be used as a chelating agent to bind metals and as a corrosion inhibitor to protect metal surfaces from corrosion. It is also used in the synthesis of polymers, as a surfactant, and as a stabilizer in pharmaceuticals and food products. Additionally, it has been used in the synthesis of nanomaterials, such as nanotubes and nanospheres.
Wirkmechanismus
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its mechanism of action. It has been found to bind to metals, forming a complex that prevents the metals from interacting with other molecules. It also binds to proteins, altering their structure and function. Additionally, it has been found to interact with lipid membranes, altering their structure and function as well.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to reduce oxidative stress and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it has a limited solubility in water, which can make it difficult to use in experiments. Additionally, it is not very stable and can degrade quickly, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are several potential future directions for the use of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid. One potential direction is to explore its use as a drug delivery system. Additionally, it could be studied for its potential use in tissue engineering and regenerative medicine. Furthermore, it could be studied for its potential use in the synthesis of nanomaterials and other materials with novel properties. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
Synthesemethoden
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid is synthesized through a series of chemical reactions. The first step is to combine ethylphosphonic acid with ethylene glycol and an acid catalyst. This reaction produces an ethoxylated phosphonate, which is then reacted with hydrogen peroxide and an acid catalyst to form an ethoxylated phosphonate with a hydroxyethyl group. This hydroxyethyl group is then reacted with ethylene oxide and an acid catalyst to form this compound.
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIIYXQOJVMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

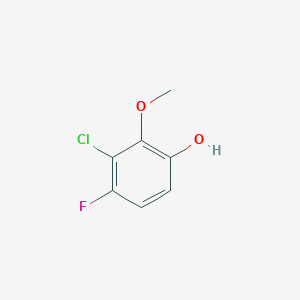

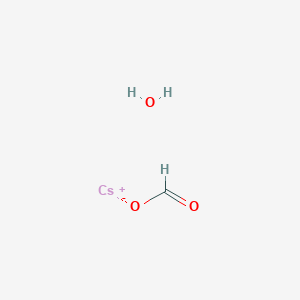


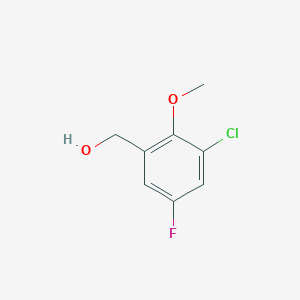
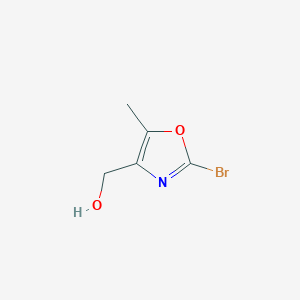

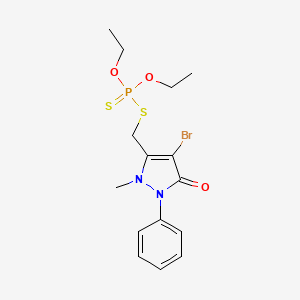
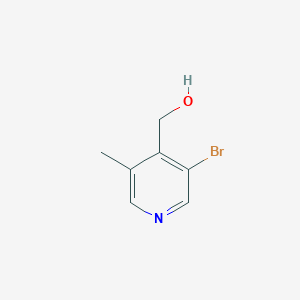


![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)